molecular formula C10H7BrN2O2 B2529174 1-(2-Bromophenyl)-1H-pyrazole-4-carboxylic acid CAS No. 1153041-33-8

1-(2-Bromophenyl)-1H-pyrazole-4-carboxylic acid

Cat. No.: B2529174
CAS No.: 1153041-33-8
M. Wt: 267.082
InChI Key: JAFLYIMZWMOINI-UHFFFAOYSA-N
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Description

1-(2-Bromophenyl)-1H-pyrazole-4-carboxylic acid is a heterocyclic compound that features a pyrazole ring substituted with a bromophenyl group and a carboxylic acid group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-Bromophenyl)-1H-pyrazole-4-carboxylic acid typically involves the cyclization of appropriate precursors. One common method involves the reaction of 2-bromobenzoyl chloride with hydrazine to form 2-bromo-1-phenylhydrazine, which then undergoes cyclization with ethyl acetoacetate to yield the desired pyrazole derivative. The reaction conditions often include the use of a base such as triethylamine and a solvent like ethanol, with the reaction being carried out under reflux .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors to improve reaction efficiency and yield. Additionally, purification steps such as recrystallization or chromatography are employed to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

1-(2-Bromophenyl)-1H-pyrazole-4-carboxylic acid can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation and Reduction: The carboxylic acid group can be reduced to an alcohol or oxidized to a carboxylate salt.

    Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include sodium hydride (NaH) and dimethylformamide (DMF) as the solvent.

    Oxidation and Reduction: Reagents such as lithium aluminum hydride (LiAlH4) for reduction and potassium permanganate (KMnO4) for oxidation.

    Coupling Reactions: Palladium catalysts and bases like potassium carbonate (K2CO3) are typically used.

Major Products Formed

    Substitution Reactions: Products include various substituted pyrazoles depending on the nucleophile used.

    Oxidation and Reduction: Products include alcohols or carboxylate salts.

    Coupling Reactions: Products include biaryl compounds or other complex structures.

Scientific Research Applications

1-(2-Bromophenyl)-1H-pyrazole-4-carboxylic acid has several applications in scientific research:

    Medicinal Chemistry: It is used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting inflammation and cancer.

    Materials Science: The compound is explored for its potential use in the development of organic semiconductors and other advanced materials.

    Biological Studies: It serves as a probe in biochemical assays to study enzyme interactions and other biological processes.

Mechanism of Action

The mechanism of action of 1-(2-Bromophenyl)-1H-pyrazole-4-carboxylic acid in biological systems involves its interaction with specific molecular targets. The bromophenyl group can engage in π-π interactions with aromatic residues in proteins, while the carboxylic acid group can form hydrogen bonds with amino acid side chains. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 1-(3-Bromophenyl)-1H-pyrazole-4-carboxylic acid
  • 1-(4-Bromophenyl)-1H-pyrazole-4-carboxylic acid
  • 1-(2-Chlorophenyl)-1H-pyrazole-4-carboxylic acid

Uniqueness

1-(2-Bromophenyl)-1H-pyrazole-4-carboxylic acid is unique due to the position of the bromine atom, which influences its reactivity and interaction with biological targets. The ortho position of the bromine atom can lead to steric hindrance, affecting the compound’s binding affinity and selectivity compared to its meta and para analogs.

Properties

IUPAC Name

1-(2-bromophenyl)pyrazole-4-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7BrN2O2/c11-8-3-1-2-4-9(8)13-6-7(5-12-13)10(14)15/h1-6H,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JAFLYIMZWMOINI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)N2C=C(C=N2)C(=O)O)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7BrN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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